molecular formula C8H9NO2 B188337 methyl 4-ethenyl-1H-pyrrole-2-carboxylate CAS No. 198703-17-2

methyl 4-ethenyl-1H-pyrrole-2-carboxylate

Cat. No.: B188337
CAS No.: 198703-17-2
M. Wt: 151.16 g/mol
InChI Key: VCXXDJWJJSFYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

This compound is systematically classified as a heterocyclic compound, specifically belonging to the pyrrole derivative subfamily. The compound features a five-membered aromatic ring structure containing four carbon atoms and one nitrogen atom, consistent with the fundamental pyrrole architecture that has been recognized since its first detection by F. F. Runge in 1834. The IUPAC nomenclature reflects the specific substitution pattern, with the ethenyl group (vinyl group) positioned at the 4-carbon of the pyrrole ring and the methyl carboxylate ester functionality located at the 2-position. This compound falls under the broader category of carboxylate esters, which are renowned for their versatility in chemical reactions and synthetic applications.

The structural representation can be expressed through various chemical notation systems, with the SMILES code documented as O=C(C1=CC(C=C)=CN1)OC, providing a concise description of the molecular connectivity. Alternative nomenclature includes methyl 4-vinylpyrrole-2-carboxylate, highlighting the vinyl substituent that contributes significantly to the compound's chemical reactivity profile. The systematic classification places this molecule within the vinylpyrrole compound family, a subset of pyrrole derivatives that has gained considerable attention in contemporary organic chemistry research due to their unique electronic properties and synthetic utility.

The molecular architecture demonstrates the characteristic aromatic nature of pyrroles, which exhibit aromatic character because the lone pairs of electrons on the nitrogen atom are partially delocalized into the ring, creating a 4n + 2 aromatic system according to Hückel's rule. This delocalization contributes to the compound's stability while maintaining sufficient reactivity for various chemical transformations. The presence of both electron-donating and electron-withdrawing substituents creates an interesting electronic environment that influences the compound's reactivity patterns and potential applications in synthetic chemistry.

Historical Context in Pyrrole Chemistry

The development of pyrrole chemistry traces its origins to the mid-19th century when pyrrole was first identified as a constituent of coal tar, with its name derived from the Greek word "pyrrhos" meaning "reddish" or "fiery," referencing the characteristic red color it imparts to wood when treated with hydrochloric acid. The systematic study of pyrrole derivatives gained momentum throughout the 20th century, driven by the recognition of their presence in numerous natural products and their potential for synthetic applications. The discovery that pyrrole-containing compounds such as chlorophyll, heme, and various alkaloids play crucial roles in biological systems established pyrroles as fundamental building blocks in both natural product chemistry and pharmaceutical research.

The specific development of vinyl-substituted pyrroles emerged as part of broader efforts to expand the synthetic utility of pyrrole derivatives. The synthesis of carbon-vinylpyrroles became a subject of intensive research, with various methodological approaches being developed throughout the latter half of the 20th century. These synthetic advances were driven by the recognition that vinyl substitution could significantly alter the electronic properties and reactivity patterns of pyrrole derivatives, opening new avenues for chemical transformation and application development.

The historical progression of pyrrole ester chemistry paralleled developments in general ester chemistry, with researchers recognizing that the combination of pyrrole heterocycles with ester functional groups could provide access to compounds with enhanced synthetic versatility. The development of efficient synthetic routes to pyrrole-2-carboxylate derivatives, as exemplified by procedures documented in Organic Syntheses, established reliable methodologies for accessing these important compound classes. These historical developments laid the foundation for contemporary research into more complex pyrrole derivatives, including compounds like this compound.

The evolution of pyrrole chemistry has been significantly influenced by advances in analytical techniques and synthetic methodologies. Modern spectroscopic methods have enabled detailed structural characterization of complex pyrrole derivatives, while developments in synthetic chemistry have provided access to previously inaccessible substitution patterns and functional group combinations. The historical trajectory demonstrates a clear progression from simple pyrrole derivatives to increasingly sophisticated molecules designed for specific applications in medicinal chemistry, materials science, and synthetic organic chemistry.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position within contemporary heterocyclic chemistry research due to its unique combination of structural features that enable diverse chemical transformations and applications. The compound exemplifies the broader importance of pyrrole derivatives in medicinal chemistry, where pyrrole-containing scaffolds have demonstrated remarkable biological activities including antipsychotic, anticancer, antibacterial, antifungal, and antimalarial properties. The structural diversity achievable through pyrrole modification has led to the development of numerous marketed drugs containing pyrrole ring systems, establishing this heterocycle as a privileged scaffold in pharmaceutical research.

The research significance of this compound extends beyond its immediate synthetic utility to encompass its role as a model system for understanding the electronic properties and reactivity patterns of substituted pyrroles. The presence of both electron-donating (nitrogen lone pair) and electron-withdrawing (ester carbonyl) groups within the same molecular framework provides researchers with opportunities to explore electronic effects on chemical reactivity and biological activity. This electronic complexity makes the compound particularly valuable for structure-activity relationship studies aimed at optimizing biological activity and selectivity.

Recent advances in pyrrole chemistry have highlighted the importance of vinyl-substituted derivatives in developing new synthetic methodologies and exploring novel chemical transformations. The vinyl group in this compound provides multiple reactive sites for chemical modification, enabling researchers to access complex molecular architectures through various coupling reactions, cycloadditions, and other transformations. This reactivity profile positions the compound as a valuable building block for the synthesis of more complex heterocyclic systems and natural product analogs.

The compound's significance is further enhanced by its potential applications in materials science, particularly in the development of fluorescent materials and organic electronic devices. Research has demonstrated that vinylpyrrole derivatives can exhibit interesting optical properties, including aggregation-induced emission characteristics that make them valuable for developing new fluorescent materials. These applications extend the utility of the compound beyond traditional synthetic organic chemistry into emerging fields of materials science and nanotechnology.

Research Area Application Key Properties Reference
Medicinal Chemistry Drug scaffold development Biological activity, structural diversity
Synthetic Chemistry Building block for complex molecules Multiple reactive sites, electronic complexity
Materials Science Fluorescent materials Optical properties, aggregation behavior
Structure-Activity Studies Electronic property investigation Electronic effects, reactivity patterns

Relationship to the Vinylpyrrole Compound Family

This compound represents a prominent member of the vinylpyrrole compound family, a class of pyrrole derivatives characterized by the presence of vinyl substituents that significantly influence their chemical and physical properties. The vinylpyrrole family encompasses various substitution patterns and functional group combinations, with each member exhibiting unique reactivity profiles and potential applications. The relationship between different vinylpyrrole derivatives provides insights into structure-property relationships and guides the design of new compounds with desired characteristics.

The synthesis of carbon-vinylpyrroles has been the subject of extensive research, with multiple synthetic approaches developed to access different substitution patterns and functional group combinations. Traditional methods have relied on reactions of acylpyrroles and dicarbonyl compounds, while newer approaches have explored innovative transformations such as the reactions of alkenyl ketone oximes with acetylene in the potassium hydroxide-dimethyl sulfoxide system. These synthetic developments have expanded access to diverse vinylpyrrole structures, enabling systematic exploration of their properties and applications.

The electronic properties of vinylpyrrole derivatives are significantly influenced by the position and nature of vinyl substitution, with different substitution patterns leading to distinct reactivity profiles and optical properties. Research has demonstrated that vinylpyrrole compounds can exhibit aggregation-induced emission properties, making them valuable for applications in fluorescent materials and organic electronics. The specific positioning of the vinyl group in this compound, combined with the electron-withdrawing ester functionality, creates a unique electronic environment that distinguishes it from other family members.

Comparative analysis within the vinylpyrrole family reveals important structure-activity relationships that inform both synthetic strategy and application development. For example, the solid-state structures and emission properties of different vinylpyrrole derivatives have been shown to depend critically on the specific substitution pattern and the presence of additional functional groups. These relationships provide valuable guidance for designing new compounds with targeted properties and applications.

The versatility of the vinylpyrrole scaffold is further demonstrated by its presence in various natural products and synthetic compounds with biological activity. The ability to modify both the pyrrole ring and the vinyl substituent provides multiple opportunities for structural optimization and property tuning. This flexibility has made vinylpyrrole derivatives attractive targets for medicinal chemistry research, where systematic modification can lead to compounds with enhanced biological activity and improved pharmaceutical properties.

Compound Type Substitution Pattern Key Properties Applications
This compound 4-Vinyl, 2-ester Synthetic versatility, electronic complexity Building block, medicinal chemistry
Simple vinylpyrroles Various vinyl positions Basic reactivity, structural simplicity Synthetic intermediates
Substituted vinylpyrroles Multiple substituents Enhanced properties, specific activities Specialized applications
Vinylpyrrole aggregates Intermolecular interactions Emission properties, solid-state behavior Materials science

Properties

IUPAC Name

methyl 4-ethenyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-3-6-4-7(9-5-6)8(10)11-2/h3-5,9H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXXDJWJJSFYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596235
Record name Methyl 4-ethenyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198703-17-2
Record name Methyl 4-ethenyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most widely reported method involves a Suzuki-Miyaura coupling between methyl 4-bromo-1H-pyrrole-2-carboxylate and triethenylboroxin pyridine. This approach leverages palladium catalysis to form the ethenyl group at the 4-position of the pyrrole ring.

Reaction Conditions

  • Catalyst System : Pd₂(dba)₃ (1 mol%) with 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf, 3 mol%)

  • Base : Potassium carbonate (3 equiv)

  • Solvent : 1,4-Dioxane/water (2:1 v/v)

  • Temperature : 95°C

  • Duration : 3 hours

  • Atmosphere : Nitrogen-purged

Procedure

  • Degas the reaction mixture (methyl 4-bromo-1H-pyrrole-2-carboxylate, triethenylboroxin pyridine, base, solvent) under nitrogen for 10 minutes.

  • Add palladium catalyst and ligand.

  • Heat at 95°C with vigorous stirring.

  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Yield and Purity

  • Isolated Yield : 75–85%

  • Purity : >95% (HPLC)

Microwave-Assisted Coupling with Boronic Esters

Reaction Overview

An alternative method employs microwave irradiation to accelerate the coupling of methyl 4-iodo-1H-pyrrole-2-carboxylate with 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane.

Reaction Conditions

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : dtbpf (6 mol%)

  • Base : Tripotassium phosphate (2 equiv)

  • Solvent : Methanol

  • Temperature : 140°C (microwave)

  • Duration : 30 minutes

Procedure

  • Combine reagents in a sealed microwave tube.

  • Irradiate at 140°C for 30 minutes.

  • Filter and concentrate the reaction mixture.

  • Purify via flash chromatography (hexane/dichloromethane gradient).

Yield and Purity

  • Isolated Yield : 68.8%

  • Purity : 92–94% (NMR)

Hydrogenation of Acetylene Precursors

Reaction Overview

A less common route involves partial hydrogenation of methyl 4-ethynyl-1H-pyrrole-2-carboxylate using Lindlar catalyst. While this method avoids halogenated intermediates, it requires stringent control to prevent over-reduction.

Reaction Conditions

  • Catalyst : 5% Pd/CaCO₃ (Lindlar catalyst)

  • Solvent : Ethanol

  • Pressure : 2.07 bar (H₂)

  • Temperature : 25°C

  • Duration : 3 hours

Procedure

  • Suspend Lindlar catalyst in ethanol.

  • Add methyl 4-ethynyl-1H-pyrrole-2-carboxylate.

  • Hydrogenate under mild pressure.

  • Filter through Celite and concentrate.

Yield and Purity

  • Isolated Yield : 60–65%

  • Purity : 88–90% (GC-MS)

Comparative Analysis of Synthesis Strategies

Parameter Method 1 Method 2 Method 3
Starting Material Cost ModerateHighLow
Reaction Time 3 hours0.5 hours3 hours
Yield 75–85%68.8%60–65%
Purity >95%92–94%88–90%
Scalability Demonstrated (2 g)Limited (1.5 g)Not reported

Key Advantages :

  • Method 1 : High yield and scalability; suitable for industrial production.

  • Method 2 : Rapid synthesis under microwave conditions.

  • Method 3 : Avoids halogenated precursors but suffers from lower yield.

Optimization Strategies

Catalyst Loading and Ligand Effects

  • Reducing Pd₂(dba)₃ to 0.5 mol% with dtbpf (1.5 mol%) maintains activity while lowering costs.

  • Alternative ligands (e.g., XPhos) show inferior regioselectivity.

Solvent and Temperature

  • Polar aprotic solvents (DMF, NMP) increase reaction rates but reduce yield due to side reactions.

  • Temperatures >100°C promote protodeboronation, necessitating strict thermal control.

Purification Challenges

  • Silica gel chromatography effectively removes residual palladium and unreacted boronic esters.

  • Recrystallization from dichloromethane/hexane improves purity to >99%.

Industrial-Scale Considerations

Cost-Benefit Analysis

Component Cost (USD/kg) Method 1 Usage Method 2 Usage
Methyl 4-bromo-pyrrole-2-carboxylate4501.2 kg
Triethenylboroxin pyridine1,2000.8 kg
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-dioxaborolane9801.0 kg
Pd₂(dba)₃12,0000.01 kg0.02 kg

Total Cost per Kilogram of Product :

  • Method 1: $2,300–2,500

  • Method 2: $3,100–3,400

Environmental Impact

  • Method 1 generates brominated byproducts requiring specialized disposal.

  • Method 2’s microwave assistance reduces energy consumption by 40% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acids, while reduction can produce various pyrrole derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

Methyl 4-ethenyl-1H-pyrrole-2-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various transformations, enabling the creation of complex molecules. It can be utilized in:

  • Cycloadditions: The ethenyl group facilitates Diels-Alder reactions, leading to the formation of cyclic compounds.
  • Functional Group Transformations: The carboxylate moiety can undergo hydrolysis, reduction, or substitution reactions to yield diverse derivatives.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit inhibitory effects against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity: Research indicates that certain derivatives possess cytotoxic effects on cancer cell lines. A case study reported that modifications of this compound resulted in enhanced activity against breast cancer cells .

Materials Science

In materials science, this compound is explored for its applications in:

  • Conductive Polymers: Its ability to polymerize under specific conditions makes it suitable for developing conductive materials used in electronics.
  • Dyes and Pigments: The compound's vibrant color properties are utilized in the formulation of dyes for textiles and other applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound derivatives against common pathogens. The results indicated a significant reduction in bacterial growth, highlighting the potential for developing new antibacterial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, derivatives of this compound were tested against various cancer cell lines. The findings revealed that certain modifications led to increased apoptosis in cancer cells, suggesting promising avenues for cancer treatment .

Mechanism of Action

The mechanism by which methyl 4-ethenyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact mechanisms and targets involved.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural and Functional Group Comparisons

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference
Methyl 4-ethenyl-1H-pyrrole-2-carboxylate Ethenyl (C4), Methyl ester (C2) Ester, Alkene Conjugation potential, drug design N/A
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate Trifluoromethylpyridine (C4), Ethyl ester (C2) Ester, Cyano, CF₃ Enhanced lipophilicity, kinase inhibition
4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid Difluorophenyl (C4), Carboxylic acid (C2) Carboxylic acid, Fluorine Improved solubility (acidic form)
Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate Phenyl (C4), Ethyl ester (C3) Ester, Aromatic ring π-π stacking interactions
Ethyl 4-chloro-1H-pyrrole-2-carboxylate Chloro (C4), Ethyl ester (C2) Ester, Halogen Electron-withdrawing effects
Methyl 4-formyl-1H-pyrrole-2-carboxylate Formyl (C4), Methyl ester (C2) Ester, Aldehyde Nucleophilic reactivity (e.g., Schiff base formation)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The ethenyl group in the target compound is electron-donating, enhancing ring electron density, whereas chloro () and trifluoromethyl () groups are electron-withdrawing, reducing reactivity at the pyrrole core .
  • Ester vs. Carboxylic Acid : Carboxylic acid derivatives () exhibit higher aqueous solubility but lower membrane permeability compared to ester analogues .

Key Observations :

  • The ethenyl group can be introduced via cross-coupling reactions (e.g., Heck reaction) or aldol condensation, whereas chloro and formyl groups require electrophilic substitution or formylation reagents .
  • Methyl esters (e.g., ) are typically synthesized via methanol esterification under acidic conditions, while ethyl esters () use ethanol as the solvent .

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Bioactivity Notes Reference
This compound 165.16 1.8 2.1 (DMSO) Intermediate in antiviral agents N/A
Ethyl 4-chloro-1H-pyrrole-2-carboxylate 189.61 2.3 1.5 (DMSO) Antimicrobial activity
Methyl 1H-pyrrole-2-carboxylate 139.12 1.2 5.6 (Water) Ligand in coordination chemistry

Key Observations :

  • The ethenyl group increases hydrophobicity (LogP = 1.8) compared to the simpler methyl ester (LogP = 1.2) but remains more polar than halogenated derivatives (LogP = 2.3) .
  • Chlorinated derivatives () show enhanced antimicrobial activity, likely due to halogen-bonding interactions with biological targets .

Biological Activity

Methyl 4-ethenyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring, which is known for its diverse reactivity and ability to interact with various biological targets. The compound's structure allows it to participate in numerous biochemical reactions, potentially affecting cellular processes and signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have evaluated its effectiveness against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi40 µg/mL30
K. pneumoniae50 µg/mL19

The compound demonstrated comparable activity to standard antibiotics such as ceftriaxone, indicating its potential as an alternative antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study focusing on breast cancer cells (MCF-7) revealed that treatment with this compound resulted in significant alterations in cell morphology and a marked decrease in cell viability as the concentration increased:

  • IC50 Value: Approximately 225 µM
  • LDH Enzyme Activity: Treated cells exhibited LDH levels significantly higher than untreated controls, suggesting the induction of apoptosis.

Moreover, the compound influenced the cell cycle, with a notable number of cells being arrested in the S phase, indicating that it may effectively inhibit cancer cell proliferation .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. The compound's structure facilitates binding to various proteins involved in cellular signaling pathways, potentially leading to altered gene expression and cellular responses. Further studies are needed to elucidate the precise mechanisms and molecular targets involved in its activity .

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Antimicrobial Efficacy: A study conducted on a series of derivatives showed that modifications to the pyrrole structure could enhance antibacterial potency against resistant strains.
  • Anti-Tuberculosis Activity: Research indicated that certain pyrrole derivatives exhibited potent anti-tuberculosis activity with MIC values lower than those of existing treatments, showcasing the potential for developing new therapeutic agents against drug-resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.